![molecular formula C22H20N2O4 B3454770 1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)](/img/structure/B3454770.png)
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)
Overview
Description
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione), commonly known as DBDPE, is a flame retardant that has been widely used in various applications such as electronic devices, textiles, and plastics. Due to its high thermal stability and effectiveness in reducing the risk of fire, DBDPE has gained significant attention in recent years.
Mechanism of Action
The mechanism of action of DBDPE involves the formation of a char layer on the surface of the material being protected. When exposed to heat or flame, the char layer acts as a barrier, preventing oxygen and heat from reaching the material and reducing the risk of fire.
Biochemical and Physiological Effects:
DBDPE has been shown to have low toxicity to humans and animals. However, studies have shown that it can accumulate in the environment and potentially impact aquatic organisms.
Advantages and Limitations for Lab Experiments
DBDPE has several advantages for lab experiments, including its high thermal stability and effectiveness in reducing the risk of fire. However, its potential environmental impacts and persistence in the environment should be taken into consideration when using DBDPE in lab experiments.
Future Directions
There are several future directions for research on DBDPE. These include:
1. Studying the potential environmental impacts of DBDPE and developing more sustainable flame retardant alternatives.
2. Investigating the potential health impacts of long-term exposure to DBDPE.
3. Developing more efficient synthesis methods for DBDPE.
4. Exploring the potential applications of DBDPE in other industries, such as construction and transportation.
5. Studying the potential impacts of DBDPE on the recycling and disposal of materials treated with the flame retardant.
In conclusion, DBDPE is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the risk of fire. While it has several advantages for lab experiments, its potential environmental impacts and persistence in the environment should be taken into consideration. Future research should focus on developing more sustainable flame retardant alternatives and exploring the potential applications of DBDPE in other industries.
Scientific Research Applications
DBDPE has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the risk of fire in various applications, such as electronic devices, textiles, and plastics. DBDPE has also been studied for its potential environmental impacts, including its persistence in the environment and potential toxicity to aquatic organisms.
properties
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-13-11-15(3-5-17(13)23-19(25)7-8-20(23)26)16-4-6-18(14(2)12-16)24-21(27)9-10-22(24)28/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIPZITTAEDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)CCC3=O)C)N4C(=O)CCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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